Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound classified within the quinazoline family. This compound features a unique structure that includes a quinazoline ring, a piperidine ring, and an ethyl ester group. The quinazoline structure is notable for its bicyclic formation, consisting of a fused benzene and pyrimidine ring, which imparts significant biological activity to the compound. Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology .
The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves several key steps:
These steps can be optimized for industrial production through methods such as continuous flow reactors and automated processes to enhance yield and purity .
The molecular structure of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can be characterized by its molecular formula and molecular weight of approximately 351.9 g/mol.
The compound's structure includes:
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can participate in various chemical reactions:
The mechanism of action for Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate primarily involves its interaction with specific molecular targets, including enzymes and receptors. The quinazoline moiety is known for its ability to inhibit various protein kinases, thus affecting critical cellular signaling pathways. The thioether linkage and piperidine structure may enhance binding affinity and specificity for these targets, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Property | Value |
---|---|
Molecular Weight | 351.9 g/mol |
Molecular Formula | C16H18ClN3O2S |
CAS Number | 325146-05-2 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The physical properties such as density, boiling point, and melting point are not readily available in current literature, indicating a need for further characterization studies .
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several significant applications:
This compound exemplifies an important class of chemicals with diverse applications across scientific disciplines, underscoring its relevance in ongoing research efforts.
Quinazoline derivatives have evolved from serendipitous discoveries to rationally designed therapeutics over 150 years. The foundational synthesis by Griess in 1869—producing 2-cyano-3,4-dihydro-4-oxoquinazoline—established the first quinazoline scaffold [1] [10]. By 1903, Gabriel’s oxidation of 3,4-dihydroquinazoline enabled large-scale production, though medicinal applications remained unexplored until the 1950s [3] [4]. The isolation of vasicine from Adhatoda vasica in 1888 revealed inherent bioactivity, foreshadowing quinazoline’s therapeutic versatility [9].
The modern era began with methaqualone (1951), a 2,3-disubstituted quinazolinone sedative, demonstrating CNS activity [10]. Breakthroughs emerged in oncology with FDA approvals of gefitinib (2003) and erlotinib (2004), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) [4] [6]. These were followed by lapatinib (2007, dual EGFR/HER2 inhibitor) and afatinib (2013, irreversible EGFR inhibitor), which overcame resistance mutations in EGFR [4] [6]. Collectively, these agents validated quinazoline as a privileged scaffold in targeted therapy.
Table 1: Historical Milestones in Quinazoline Therapeutics
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline chemistry |
1888 | Isolation of vasicine alkaloid | Early evidence of biological activity |
1951 | Methaqualone marketed as sedative | First therapeutic quinazolinone |
2003 | FDA approves gefitinib for NSCLC | Validation of quinazoline-based kinase inhibitors |
2013 | FDA approves afatinib for resistant NSCLC | Demonstrated activity against T790M EGFR mutations |
The 6-chloro-4-quinazolinyl moiety confers distinct advantages in drug design. Chlorine at C-6:
Notably, 6-chloro substitution in dacomitinib (pan-HER inhibitor) increased potency 10-fold against EGFR L858R mutants versus unchlorinated analogs [6]. Similarly, chloro-quinazoline hybrids exhibit enhanced antimicrobial activity due to improved bacterial membrane penetration [2].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8